Leflutrozole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143030-47-1 |
|---|---|
Molecular Formula |
C17H10FN5 |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
4-[(4-cyanophenyl)-fluoro-(1,2,4-triazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C17H10FN5/c18-17(23-12-21-11-22-23,15-5-1-13(9-19)2-6-15)16-7-3-14(10-20)4-8-16/h1-8,11-12H |
InChI Key |
PZDLRBUQYWMNBR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(N3C=NC=N3)F |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(N3C=NC=N3)F |
Appearance |
Solid powder |
Other CAS No. |
143030-47-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
enzonitrile, 4,4'-(fluoro-1H-1,2,4-triazol-1-ylmethylene)bis- CGP 47645 CGP-47645 leflutrozole |
Origin of Product |
United States |
Molecular and Structural Characterization of Leflutrozole for Mechanistic Studies
Leflutrozole has the chemical formula C₁₇H₁₀FN₅ and a molecular weight of approximately 303.29 g/mol . wikipedia.orgnih.govnih.gov Its chemical structure is characterized as 4-[(4-cyanophenyl)-fluoro-(1,2,4-triazol-1-yl)methyl]benzonitrile. ontosight.ainih.gov Other names and identifiers include "4,4'-(fluoro(1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile" and UNII-RCX0IE6EJZ. ontosight.ainih.gov The structure features a fluoro-substituted triazole ring connected to two benzonitrile (B105546) groups. ontosight.ai This unique arrangement is understood to contribute to its capacity to bind to and inhibit the aromatase enzyme. ontosight.ai this compound is classified as a diphenylmethane, containing a moiety where two hydrogen atoms of methane (B114726) are replaced by two phenyl groups. hmdb.ca It also contains benzonitrile, azole, and 1,2,4-triazole (B32235) substructures. hmdb.ca
The mechanism of action of this compound involves binding to the active site of the aromatase enzyme, thereby preventing the conversion of androgens to estrogens. ontosight.ai This reduction in estrogen production is particularly relevant in conditions influenced by estrogen levels. ontosight.ai Studies have investigated the structure-activity relationships in azole series of aromatase inhibitors, including CGP 47645 (this compound), to understand their binding modes at the enzyme's active site. nih.gov
Quantum Mechanical Calculations for Ligand Enzyme Binding Energetics
Quantum mechanical calculations are valuable tools for understanding the energetics of ligand-enzyme binding. While specific detailed quantum mechanical calculation data for Leflutrozole's binding to aromatase were not extensively detailed in the provided search results, the general principles of such calculations in molecular systems and binding energy studies are well-established.
Binding energy in molecular systems, such as a ligand bound to an enzyme, represents the energy required to separate the bound molecules into their individual, unbound states. In the context of enzyme inhibition, a higher binding energy (more negative) generally correlates with a more stable complex and thus potentially more potent inhibition.
While direct computational data for this compound was not retrieved, research on other aromatase inhibitors and protein-ligand interactions commonly utilizes quantum mechanical approaches to complement experimental binding studies. These computational methods can aid in refining binding models and understanding the subtle electronic effects that influence binding affinity.
Data from a Phase IIb study involving this compound in male subjects with hypogonadotropic hypogonadism demonstrated dose-dependent increases in testosterone (B1683101), luteinizing hormone (LH), and follicle-stimulating hormone (FSH), along with reductions in estradiol (B170435). patsnap.comresearchgate.net This observed endocrine effect is a direct consequence of this compound's inhibitory action on aromatase, preventing the conversion of testosterone to estradiol, which in turn influences the feedback loop regulating gonadotropin release. patsnap.comsec.gov
The study results included changes in hormone levels across different dose groups compared to placebo. patsnap.comresearchgate.net
| Parameter Change (Baseline to 24 Weeks) | This compound 0.1 mg | This compound 0.3 mg | This compound 1.0 mg | Placebo |
| Mean Total Testosterone (nmol/L) | 15.89 | 17.78 | 20.35 | 8.04 |
| LH Increase (vs Placebo) | Significant Increase | Significant Increase | Significant Increase | - |
| FSH Increase (vs Placebo) | Significant Increase | Significant Increase | Significant Increase | - |
| Estradiol Reduction | Dose-dependent Reduction | Dose-dependent Reduction | Dose-dependent Reduction | - |
These observed changes in hormone levels provide indirect evidence of this compound's effective binding and inhibition of aromatase in a biological system.
Elucidation of Leflutrozole S Mechanism of Action at the Molecular and Cellular Level
Identification and Characterization of Aromatase (CYP19A1) as the Primary Molecular Target
The primary molecular target of leflutrozole is the enzyme aromatase, also known as cytochrome P450 19A1 (CYP19A1) ontosight.ainih.govmdpi.comwikipedia.orgnih.govuniprot.orggenecards.orgjci.org. Aromatase is a member of the cytochrome P450 superfamily of enzymes and plays a crucial role in steroid biosynthesis nih.govwikipedia.orgnih.govgenecards.org. It catalyzes the final and rate-limiting step in the conversion of C19 androgens, such as androstenedione (B190577) and testosterone (B1683101), into C18 estrogens, namely estrone (B1671321) and estradiol (B170435) nih.govmdpi.comwikipedia.orguniprot.org. This enzymatic process, known as aromatization, involves three successive hydroxylation reactions of the C19 methyl group of androgens, followed by the elimination of the methyl group and aromatization of the A-ring uniprot.orgnih.gov.
Aromatase is expressed in various tissues, including the ovaries, adipose tissue, muscle, liver, and breast nih.govwikipedia.org. In postmenopausal women, peripheral tissues, particularly adipose tissue, become the primary site of estrogen production, making aromatase a critical target for reducing estrogen levels nih.govwikipedia.orgnih.gov. The enzyme is localized to the endoplasmic reticulum membrane and requires electrons supplied by NADPH-cytochrome P450 reductase (CPR) to perform its function mdpi.comgenecards.org.
Detailed Analysis of this compound's Binding Mode to the Aromatase Active Site
This compound, as a non-steroidal aromatase inhibitor, exerts its inhibitory effect by binding to the active site of the aromatase enzyme ontosight.aiwikipedia.org. This binding prevents the enzyme from catalyzing the conversion of androgens to estrogens ontosight.ai.
Investigation of Competitive Inhibition Kinetics
Non-steroidal aromatase inhibitors like this compound are generally characterized as reversible inhibitors mdpi.comwikipedia.orgmdpi.com. They compete with the natural androgen substrates for binding to the aromatase active site nih.govinnovareacademics.in. This competitive inhibition means that the inhibitor binds to the same active site as the substrate, thereby reducing the rate of the enzymatic reaction bu.eduresearchgate.net. Studies on similar non-steroidal aromatase inhibitors, such as letrozole (B1683767), have indicated competitive or mixed-type inhibition kinetics drugbank.comnih.govnih.gov. Competitive inhibition kinetics are often analyzed using methods like Lineweaver-Burk plots, where the presence of a competitive inhibitor increases the apparent Km of the enzyme for its substrate without affecting the Vmax bu.edu.
Role of Non-Covalent Interactions and Heme Moiety Binding
A key aspect of this compound's binding to aromatase involves interactions with the enzyme's heme group, which is located at the catalytic center of the active site mdpi.comfrontiersin.org. Non-steroidal aromatase inhibitors, including those with a triazole ring structure like this compound, typically coordinate with the iron atom within the heme moiety through a nitrogen atom in the azole ring mdpi.comnih.govnih.govwikipedia.orgmdpi.commdpi.com. This coordination is a crucial non-covalent interaction that helps anchor the inhibitor within the active site mdpi.comnih.govnih.govwikipedia.orgmdpi.commdpi.com.
In addition to the interaction with the heme iron, other non-covalent interactions contribute to the binding affinity and stability of this compound within the aromatase active site mdpi.comnih.govwikipedia.orgmdpi.comfrontiersin.org. These can include hydrophobic interactions, pi-pi interactions, and potential hydrogen bonds with surrounding amino acid residues in the active site pocket mdpi.comfrontiersin.org. The specific arrangement of residues around the heme group and within the active site pocket is critical for the enzyme's selectivity and function, and these residues participate in stabilizing the binding of inhibitors frontiersin.org.
Impact on the Electron Transfer Chain within the Aromatase Enzyme System
Aromatase, as a cytochrome P450 enzyme, functions within an electron transfer system that involves NADPH-cytochrome P450 reductase mdpi.comwikipedia.orggenecards.orgdrugbank.comoecd-ilibrary.org. This system provides the electrons necessary for the hydroxylation reactions catalyzed by aromatase mdpi.com. The binding of non-steroidal inhibitors like this compound to the heme iron in the active site can interfere with this electron transfer process drugbank.comoecd-ilibrary.org. By coordinating with the heme iron, the inhibitor essentially blocks the site where oxygen would typically bind and be activated for the hydroxylation of the androgen substrate drugbank.com. This disruption of the electron transfer chain and oxygen binding is a fundamental aspect of how these inhibitors prevent the catalytic activity of aromatase drugbank.comoecd-ilibrary.org.
Downstream Molecular and Cellular Signaling Pathways Modulated by Aromatase Inhibition
The primary consequence of aromatase inhibition by this compound is a significant reduction in the biosynthesis of estrogens ontosight.ainih.govmdpi.comwikipedia.orgnih.govjci.orgmdpi.comdrugbank.com. This reduction in estrogen levels has downstream effects on various molecular and cellular signaling pathways that are influenced by estrogen.
Regulation of Estrogen Biosynthesis and its Metabolic Consequences
Aromatase inhibition directly impacts the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) nih.govmdpi.comwikipedia.orguniprot.org. By blocking this conversion, this compound leads to decreased circulating levels of estrogens ontosight.ainih.govmdpi.comwikipedia.orgnih.govjci.orgmdpi.comdrugbank.com.
The reduction in estrogen levels can have several metabolic consequences. In men, for example, inhibiting aromatase can lead to increased levels of testosterone and gonadotropins (Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)) due to the disruption of the negative feedback loop where estrogen suppresses the release of gonadotropins from the pituitary gland drugbank.comnih.govnih.gov. This effect on hormone levels is being investigated in the context of conditions like male hypogonadism nih.govnih.gov.
Estrogen is a key regulator of various physiological processes, and its reduced availability due to aromatase inhibition can impact estrogen-dependent signaling pathways. In hormone-sensitive breast cancer, where estrogen promotes tumor growth, the reduction in estrogen levels by aromatase inhibitors like this compound can inhibit the growth or induce regression of tumors ontosight.ainih.govwikipedia.org.
Table 1: Key Molecular Target and Compound Information
| Compound Name | PubChem CID | Related Target (Gene/Protein) | Identifier |
| This compound | 126735 | Aromatase (CYP19A1) | UniProt: P11511, HGNC: 2594 |
Table 2: Summary of this compound's Mechanism of Action
| Aspect of Mechanism | Description |
| Primary Target | Aromatase (CYP19A1) enzyme. ontosight.ainih.govmdpi.comwikipedia.orgnih.govuniprot.orggenecards.orgjci.org |
| Mechanism of Inhibition | Reversible, competitive inhibition. mdpi.comnih.govnih.govwikipedia.orgmdpi.cominnovareacademics.indrugbank.comnih.govnih.gov |
| Binding Site | Aromatase active site, involving the heme moiety. mdpi.comnih.govnih.govwikipedia.orgmdpi.commdpi.com |
| Key Interactions | Coordination of triazole nitrogen with heme iron; other non-covalent interactions. mdpi.comnih.govnih.govwikipedia.orgmdpi.comfrontiersin.orgmdpi.com |
| Impact on Enzyme Function | Blocks conversion of androgens to estrogens by interfering with the electron transfer chain and oxygen binding. ontosight.aidrugbank.comoecd-ilibrary.org |
| Downstream Effect | Reduced estrogen biosynthesis and altered hormone levels (e.g., increased testosterone, LH, FSH in males). ontosight.ainih.govmdpi.comwikipedia.orgnih.govjci.orgmdpi.comdrugbank.comnih.govnih.gov |
Indirect Modulation of Androgen Pathway Homeostasis
This compound's primary mechanism involves binding to and inhibiting the active site of the aromatase enzyme, thereby preventing the conversion of androgens, such as testosterone and androstenedione, into estrogens, specifically estradiol and estrone ontosight.ainih.govdrugbank.com. This reduction in estrogen synthesis leads to decreased circulating estrogen levels ontosight.airesearchgate.net.
The decrease in estrogen levels has a significant indirect impact on the androgen pathway through the hypothalamic-pituitary-gonadal (HPG) axis. Estrogens exert negative feedback on the hypothalamus and pituitary gland, suppressing the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) clinmedjournals.orgnih.gov. By reducing estrogenic negative feedback, this compound treatment can lead to increased secretion of LH and FSH from the pituitary researchgate.netclinmedjournals.orgnih.gov.
Elevated LH levels stimulate the Leydig cells in the testes to increase the production of testosterone clinmedjournals.org. This provides a mechanistic basis for the observed increase in serum total testosterone and free testosterone levels following this compound administration, particularly in conditions associated with elevated aromatase activity, such as obesity-associated hypogonadotropic hypogonadism clinmedjournals.orgnih.govresearchgate.netpatsnap.com.
Research findings from a phase IIb trial investigating this compound in men with obesity-associated hypogonadotropic hypogonadism demonstrated dose-dependent increases in serum total testosterone, LH, and FSH levels clinmedjournals.orgnih.govresearchgate.net. Conversely, dose-dependent reductions in estradiol were observed nih.gov. This study, which randomized patients to different doses of this compound or placebo, showed that this compound treatment resulted in the normalization of testosterone levels in a significant percentage of patients nih.govresearchgate.netpatsnap.com.
The indirect modulation of the androgen pathway by this compound, mediated by the reduction of estrogenic negative feedback on the HPG axis, highlights its potential to restore endogenous testosterone production nih.govsec.gov. This contrasts with exogenous testosterone replacement therapy, which can suppress gonadotropin release and impair endogenous testosterone synthesis and spermatogenesis nih.govsec.gov. The increase in FSH and LH levels observed with this compound treatment supports the preservation or potential improvement of testicular function, including semen parameters nih.govresearchgate.netpatsnap.com.
Detailed research findings from clinical trials provide quantitative data illustrating these hormonal changes. For instance, a study reported mean total testosterone levels increasing significantly in this compound-treated groups compared to placebo after 24 weeks researchgate.netpatsnap.com. Mean LH and FSH levels also showed significant increases in the this compound groups researchgate.netpatsnap.com.
The following table summarizes representative data on hormonal changes observed in a clinical study:
| Hormone | Placebo (nmol/L or U/L) | This compound 0.1 mg (nmol/L or U/L) | This compound 0.3 mg (nmol/L or U/L) | This compound 1.0 mg (nmol/L or U/L) |
| Total Testosterone | 8.04 | 15.89 | 17.78 | 20.35 |
| LH | Increased significantly | Increased significantly | Increased significantly | Increased significantly |
| FSH | Increased significantly | Increased significantly | Increased significantly | Increased significantly |
| Estradiol | Reduced | Reduced | Reduced | Reduced |
Further data from a phase II study indicated dose-dependent elevations in FSH and LH, and dose-dependent reductions in estradiol at the end of treatment nih.gov. In a subset of patients, improvements in semen volume and total motile sperm count were also observed with the highest dose of this compound compared to placebo nih.govresearchgate.net.
| Parameter | Placebo (LS mean difference [95% CI]) | This compound 1.0 mg (LS mean difference [95% CI]) | p-value |
| Semen Volume (ml) | - | 1.37 [0.41, 2.34] | 0.006 |
| Spermatozoa (x10⁶/ejaculate) | - | 270.084 [65.007, 475.161] | 0.011 |
| Total Motile Sperm Count (10⁶/ejaculate) | - | 127.711 [12.602, 242.819] | 0.030 |
Note: LS mean difference compared to placebo is shown for the highest this compound dose group where statistically significant improvements were reported. nih.gov
These findings collectively illustrate how this compound's inhibition of aromatase indirectly modulates androgen pathway homeostasis by reducing estrogenic negative feedback, thereby stimulating endogenous gonadotropin and testosterone production.
Preclinical Pharmacological Investigations of Leflutrozole
In Vitro Studies of Aromatase Inhibition and Cellular Effects
Quantification of Aromatase Enzyme Inhibition (e.g., IC50 determination)
Specific IC50 values for Leflutrozole's inhibition of the aromatase enzyme are not available in the reviewed literature.
Assessment of Cellular Aromatase Activity Modulation in Diverse Cell Lines (e.g., Glioma, Hormone-Sensitive Cell Lines)
There is no publicly available information regarding the assessment of this compound's effects on aromatase activity in specific cell lines such as glioma or other hormone-sensitive cells.
Evaluation of Cytotoxicity and Antiproliferative Effects in Relevant In Vitro Models
Data on the cytotoxic and antiproliferative effects of this compound from in vitro studies are not available in the public domain.
In Vivo Studies in Animal Models for Efficacy and Mechanistic Insight
Hormone Level Modulation in Specific Animal Models (e.g., Testosterone (B1683101), Estradiol (B170435), LH, FSH)
While human clinical trials have shown that this compound can normalize testosterone and increase LH and FSH levels, specific results from preclinical animal models detailing these hormonal modulations are not publicly available.
Investigations of Reproductive System Modulations in Animal Models (e.g., Semen Parameters)
Information regarding the effects of this compound on semen parameters in specific animal models has not been found in the public record. Human trial data suggests an improvement in semen volume and total motile sperm count, but the corresponding preclinical animal data is not available.
Exploration of this compound's Activity in Disease-Specific Animal Models (e.g., Glioma Orthotopic Models, Hypogonadism Models)
Preclinical animal models are fundamental in pharmacology for elucidating the mechanisms of action and potential therapeutic efficacy of novel compounds before human trials. This section explores the available research on this compound in two specific disease models.
Glioma Orthotopic Models
A comprehensive review of published scientific literature reveals a lack of preclinical studies investigating the activity of this compound specifically within glioma orthotopic animal models. While orthotopic models, which involve implanting tumor cells into the corresponding organ in an animal, are a standard and critical method for evaluating potential anti-cancer agents for glioblastoma, no specific data on this compound's performance in such models could be identified. Research has been conducted on other aromatase inhibitors, such as letrozole (B1683767), in rat glioma models, but corresponding preclinical data for this compound is not present in the available literature. nih.gov
Hypogonadism Models
Similarly, there is no available data from preclinical animal models specifically investigating the pharmacological effects of this compound for the treatment of hypogonadism. The primary research focus for this compound in the context of hypogonadism has been in clinical settings involving human subjects. researchgate.netnih.govnih.govresearchgate.netclinicaltrials.gov Consequently, detailed findings from disease-specific animal models of hypogonadism treated with this compound are not available in the current body of scientific literature.
Due to the absence of preclinical data for this compound in these specific animal models, no data tables on research findings can be presented.
Synthetic Methodologies and Chemical Derivatization of Leflutrozole
Foundational Synthetic Pathways for Leflutrozole and Related Aromatase Inhibitors
While the precise foundational synthetic route for this compound was not identified in the search results, the synthesis of related triazole-containing aromatase inhibitors typically involves the construction of the triazole ring and its subsequent attachment to appropriate molecular scaffolds. Many potent aromatase inhibitors, including Letrozole (B1683767) and Anastrozole, feature a triazole moiety that plays a crucial role in binding to the heme iron in the active site of the aromatase enzyme wikipedia.org.
General synthetic strategies for 1,2,4-triazole (B32235) rings, which are relevant to the core structure of this compound, can involve reactions such as the cyclization of hydrazides with nitriles or the reaction of amines with imidates followed by cyclization. The introduction of substituents, such as the fluoromethyl group and the two cyanophenyl moieties present in this compound, would be incorporated through specific reaction steps during or after the formation of the triazole ring and the central carbon linkage. The attachment of the triazole ring to the carbon bearing the fluoro substituent and the two cyanophenyl groups is a key feature of this compound's structure wikipedia.orgontosight.aihodoodo.com.
Research into other triazole derivatives as aromatase inhibitors highlights various synthetic approaches to construct the triazole ring and append different functional groups to explore inhibitory activity nih.govepa.govctdbase.org. These studies often involve multi-step syntheses starting from commercially available precursors.
Exploration of Novel and Optimized Synthetic Routes for Improved Yield and Purity
Information specifically detailing novel or optimized synthetic routes for this compound aimed at improving yield and purity was not found in the provided search results. However, in the development of pharmaceutical compounds like this compound, optimizing synthetic pathways is a critical process. This typically involves exploring alternative reagents, reaction conditions, catalysts, and purification techniques to enhance efficiency, reduce costs, minimize waste, and achieve high levels of chemical purity required for pharmaceutical applications.
Optimization efforts for the synthesis of triazole-based compounds often focus on improving the efficiency of the triazole formation reaction, the introduction of specific substituents, and the coupling of different molecular fragments. Techniques such as chromatography, crystallization, and distillation are routinely employed to purify the final product and intermediates.
Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Expansion
The design and synthesis of analogues and derivatives are fundamental to understanding the structure-activity relationship (SAR) of a compound and exploring its potential for enhanced potency, selectivity, or novel biological activities. While specific details on the design and synthesis of this compound analogues were not available, studies on related triazole aromatase inhibitors provide insights into the principles that would guide such efforts.
Rational Design of Modifications for Enhanced Aromatase Inhibitory Potency
Rational design of modifications to the this compound structure for enhanced aromatase inhibitory potency would likely be guided by SAR studies on existing triazole inhibitors and computational modeling of the interaction between the inhibitor and the aromatase enzyme. Key areas for modification could include:
Modifications to the Triazole Ring: Altering the substitution pattern or incorporating different nitrogen arrangements within the triazole ring could influence its binding affinity to the heme iron. Studies on other triazole inhibitors have shown the importance of the position of nitrogen atoms for potent activity uni.lu.
Modifications to the Cyanophenyl Groups: The cyanophenyl moieties are important for interactions with the enzyme's active site. Modifications to the substituents on these phenyl rings, such as introducing different electron-withdrawing or electron-donating groups, or altering their position, could impact binding affinity and inhibitory potency epa.gov.
Modifications to the Fluoro-Substituted Methylene Bridge: The central carbon atom linked to the triazole, the fluorine atom, and the two cyanophenyl groups is a key structural feature. Modifications at this position, while maintaining the core structural integrity, could explore the impact on enzyme interaction.
SAR studies on related compounds have demonstrated that the presence of strong electron-withdrawing groups on the phenyl rings can enhance aromatase inhibitory activity epa.gov. The spatial arrangement and electronic properties of the substituents are crucial for optimal binding within the enzyme's active site wikipedia.org.
Synthesis of Derivatives to Explore Off-Target or Novel Biological Activities
The synthesis of this compound derivatives could also be undertaken to explore potential off-target activities or entirely novel biological effects beyond aromatase inhibition. This would involve more significant structural deviations from the parent compound. Examples of such modifications could include:
Replacing or Modifying the Triazole Ring: Substituting the triazole with other heterocyclic rings or modifying its structure significantly could lead to compounds with different target profiles.
Altering the Linker Region: Changing the nature of the linkage between the central carbon and the cyanophenyl groups or the triazole ring could expose different parts of the molecule for interaction with other biological targets.
Introducing Diverse Functional Groups: Appending various functional groups with different pharmacokinetic and pharmacodynamic properties could lead to derivatives with altered absorption, distribution, metabolism, and excretion profiles, potentially uncovering new biological activities.
Advanced Analytical Methodologies for Leflutrozole Research
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography plays a vital role in separating Leflutrozole from complex mixtures, allowing for its subsequent identification and precise quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development
HPLC and UPLC are widely used techniques for the analysis of pharmaceutical compounds like this compound due to their ability to provide high resolution and sensitivity actascientific.comijraset.com. Method development for this compound using these techniques involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and peak characteristics. For instance, a reversed-phase HPLC method for quantifying Letrozole (B1683767) (a similar aromatase inhibitor) in rat plasma utilized a C18 column with a mobile phase of acetate (B1210297) buffer and acetonitrile (B52724), monitored at 240 nm d-nb.info. Another RP-HPLC method for Letrozole in tablets used a mobile phase of acetonitrile:water (50:50, v/v) and was monitored at 265 nm bioline.org.br. These examples highlight the typical approaches used in developing HPLC methods for related triazole-based aromatase inhibitors, which can be adapted for this compound. UPLC offers enhanced speed, resolution, and sensitivity compared to traditional HPLC, often employing smaller particle size columns and higher pressures ijraset.com. UPLC methods have also been developed for the quantification of related compounds, demonstrating its applicability for efficient and sensitive analysis researchtrend.net.
Gas Chromatography (GC) Applications
While HPLC and UPLC are more commonly applied to relatively non-volatile and thermally labile compounds like this compound, Gas Chromatography (GC) is typically used for volatile or semi-volatile substances. Applications of GC in pharmaceutical analysis often involve the analysis of residual solvents or impurities that are amenable to vaporization sec.gov. Specific applications of GC for the direct analysis of intact this compound were not prominently found in the search results, suggesting that it may not be the primary chromatographic method for the intact compound itself, likely due to its chemical properties. However, GC/MS testing methods have been mentioned in the context of analyzing other substances like DHEA in biological samples sec.gov.
Spectrophotometric Approaches for Detection and Analysis
Spectrophotometric methods, particularly UV-Vis spectrophotometry, are valuable for the detection and quantification of compounds that absorb light in the ultraviolet and visible regions of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectrophotometry Techniques
UV-Vis spectrophotometry is a straightforward and widely accessible technique for quantifying compounds with chromophores that absorb UV or visible light. For Letrozole, a related aromatase inhibitor, UV spectrophotometric methods have been developed with a maximum absorbance typically around 240 nm researchgate.netnih.gov. These methods often demonstrate linearity over a specific concentration range and are validated for parameters such as accuracy, precision, and linearity researchgate.net. Derivative spectrophotometry involves calculating the first or second derivative of the absorbance spectrum, which can enhance specificity by resolving overlapping peaks and minimizing interference from excipients or matrix components nih.gov. This technique has been applied to the analysis of Letrozole, allowing for its determination in the presence of potential interferences nih.gov. The principles and methodologies developed for Letrozole using UV-Vis and derivative spectrophotometry are likely transferable to this compound, given their structural similarities as triazole-based aromatase inhibitors.
Fluorescence Spectroscopy for Ligand-Protein Interaction Studies
Fluorescence spectroscopy is a sensitive technique used to study molecular interactions, including ligand-protein binding nih.govcreative-bioarray.com. It relies on the intrinsic fluorescence of proteins (often from tryptophan residues) or the use of fluorescently labeled ligands nih.govresearchgate.net. Changes in fluorescence intensity, emission or excitation spectra, lifetime, or anisotropy upon ligand binding can provide information about the binding event, including binding constants nih.govcreative-bioarray.com. While general applications of fluorescence spectroscopy for studying protein-ligand interactions are well-documented, specific studies detailing the use of fluorescence spectroscopy for investigating the interaction between this compound and its target protein (aromatase) were not explicitly found in the provided search results. However, given that this compound is designed to interact with aromatase, fluorescence spectroscopy could potentially be a valuable tool for characterizing this interaction, provided that either aromatase has suitable intrinsic fluorescence or a fluorescent derivative of this compound can be synthesized.
Mass Spectrometry-Based Methods for Structural Elucidation and Quantification
Mass spectrometry (MS) provides highly specific information about the mass-to-charge ratio of molecules and their fragments, making it invaluable for structural elucidation and highly sensitive quantification.
Mass spectrometry-based methods, often coupled with chromatography (LC-MS or GC-MS), are powerful tools for the analysis of pharmaceutical compounds. LC-MS and LC-MS/MS are particularly useful for the quantification of drugs and their metabolites in complex biological matrices due to their high sensitivity and selectivity nih.gov. These techniques involve separating the analytes by liquid chromatography and then introducing them into a mass spectrometer for detection and analysis. Tandem mass spectrometry (MS/MS) provides additional structural information by fragmenting the parent ion and analyzing the resulting fragments, which enhances specificity and allows for accurate quantification even in the presence of interfering substances nih.gov. While the search results mention the use of mass spectrometry for trace-level pharmacokinetic analysis in a context that includes this compound (referred to as BGS-649) , specific details of the MS methods applied directly to this compound for structural elucidation or detailed quantification were not extensively provided. However, LC-MS/MS methods have been developed and validated for the quantification of other related compounds like teriflunomide, the active metabolite of leflunomide, in human serum/plasma, demonstrating the applicability of this technique to similar molecules nih.gov. This suggests that LC-MS or LC-MS/MS would be the methods of choice for sensitive and specific quantification and structural confirmation of this compound in various research applications.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are indispensable analytical techniques for the qualitative and quantitative analysis of pharmaceutical compounds like this compound in complex matrices. LC-MS/MS is widely utilized in bioanalysis due to its high sensitivity and selectivity, enabling rapid analysis and efficient method development eijppr.com. The technique combines the separation power of liquid chromatography with the specific detection capabilities of mass spectrometry eijppr.com.
For compounds like this compound, LC-MS/MS methods have been developed and validated for their determination in biological matrices such as human plasma medcraveonline.commdpi.com. These methods typically involve sample preparation steps, such as protein precipitation, followed by chromatographic separation on a reversed-phase column medcraveonline.comresearchgate.netnih.gov. The separated analyte is then detected and quantified using a triple quadrupole mass spectrometer, often operating in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity medcraveonline.comresearchgate.netnih.gov.
In the development of LC-MS/MS methods for this compound, parameters such as mobile phase composition, flow rate, and ionization mode are optimized. For instance, methods for related aromatase inhibitors like letrozole have employed mobile phases consisting of water with formic acid and organic solvents like methanol (B129727) or acetonitrile researchgate.netnih.gov. Electrospray ionization (ESI) in positive or negative ion mode is commonly used, depending on the compound's characteristics medcraveonline.com. For letrozole, negative polarity has been reported to provide adequate response and sensitivity medcraveonline.com. The selection of precursor and product ions is crucial for MRM detection; for letrozole, a deprotonated precursor ion [M-H]− at m/z 284.1 and a characteristic product ion at m/z 242.0 have been utilized medcraveonline.com.
While powerful, LC-MS/MS can be subject to matrix effects, where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, potentially affecting method accuracy and precision eijppr.com. Strategies to mitigate matrix effects include optimizing chromatographic conditions and improving sample clean-up procedures eijppr.com.
Several studies highlight the application of LC-MS/MS for the quantification of related aromatase inhibitors, demonstrating the suitability of this technique for the analysis of this class of compounds in biological samples mdpi.comresearchgate.netnih.gov. These methods have been validated according to regulatory guidelines, demonstrating acceptable accuracy, precision, and linearity over relevant concentration ranges mdpi.comresearchgate.netnih.gov.
High-Resolution Mass Spectrometry for Metabolite Identification (Preclinical Focus)
High-Resolution Mass Spectrometry (HRMS) plays a critical role in drug metabolism studies, particularly in the identification and structural characterization of metabolites formed during preclinical investigations evotec.comijpras.com. HRMS provides accurate mass measurements, which significantly aids in determining the elemental composition of metabolites, even at trace levels ijpras.comresearchgate.net. This is particularly valuable in preclinical studies where understanding the metabolic fate of a compound like this compound in animal models is essential for assessing the suitability of these models for toxicological evaluations and for identifying potential species-specific metabolic pathways evotec.comnuvisan.com.
Metabolite identification using HRMS often involves coupling with liquid chromatography (LC-HRMS) to separate the parent compound from its metabolites before mass analysis nih.gov. Advanced HRMS techniques, such as quadrupole time-of-flight (QTOF) and Orbitrap mass analyzers, offer high mass resolution and accuracy, enabling the differentiation of metabolites with very similar masses researchgate.net.
The process of metabolite identification typically involves comparing the HRMS data of samples containing metabolites (e.g., plasma, urine, tissue extracts from preclinical species) with data from the parent compound evotec.comnuvisan.com. Software tools are used to detect potential metabolites based on expected biotransformations (Phase I and Phase II metabolism) and to propose elemental compositions based on accurate mass measurements ijpras.com. Tandem mass spectrometry (MS/MS or MSn) is often employed in conjunction with HRMS to obtain fragmentation patterns of potential metabolites, providing structural information that helps confirm their identity evotec.comijpras.com. Techniques like all ion fragmentation (AIF) acquisition can collect fragmentation data for all ions, aiding in comprehensive metabolite profiling nih.gov.
Preclinical metabolite identification studies are crucial for understanding how this compound is metabolized in the animal species used for safety testing evotec.comnuvisan.com. This information helps to determine if the animal models are exposed to the same metabolites as humans, which is a key consideration in evaluating the relevance of preclinical toxicity findings evotec.comnuvisan.com. HRMS allows for the semi-quantification of metabolites even without reference standards, which is beneficial in early-stage preclinical development evotec.comnuvisan.com. Metabolites can be investigated in various preclinical matrices, including in vitro systems like microsomes and hepatocytes, as well as in vivo samples such as plasma, urine, and tissues evotec.comnuvisan.com.
Bioanalytical Method Development for this compound in Preclinical Biological Matrices
Bioanalytical method development for quantifying this compound in preclinical biological matrices is a critical step in supporting pharmacokinetic (PK) and toxicokinetic (TK) studies. These methods must be sensitive, selective, accurate, and reproducible to reliably measure this compound concentrations in various matrices obtained from animal species used in preclinical studies eijppr.com. Common preclinical matrices include plasma, serum, urine, and tissue homogenates evotec.comnuvisan.combioagilytix.com.
The development process typically involves selecting an appropriate analytical technique, with LC-MS/MS being the most frequently used due to its sensitivity and selectivity eijppr.com. Sample preparation is a key aspect of bioanalytical method development in preclinical matrices, as these matrices can be complex and contain endogenous compounds that may interfere with the analysis eijppr.com. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to isolate and concentrate this compound from the matrix while removing interfering substances medcraveonline.comresearchgate.net.
Method validation is performed according to regulatory guidelines to ensure the method's reliability for its intended purpose medcraveonline.commdpi.comresearchgate.net. Key validation parameters include linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, matrix effect, recovery, and stability of the analyte in the matrix eijppr.commedcraveonline.commdpi.comresearchgate.net.
Challenges in bioanalytical method development for preclinical matrices can include limited sample volumes, particularly in smaller animal species, and the potential for matrix effects that can vary between species and even within the same matrix type eijppr.comnih.gov. The use of stable isotopically labeled internal standards is common practice to compensate for matrix effects and variability during sample processing and analysis researchgate.net.
In cases where obtaining sufficient quantities of a specific preclinical matrix is challenging, the use of surrogate matrices may be considered for method development and validation, provided scientific justification and demonstration of comparability to the authentic matrix nih.govnih.gov. This approach can help address logistical challenges and potential supply chain issues with certain preclinical matrices nih.gov.
Future Directions and Emerging Research Avenues for Leflutrozole
Repurposing and Novel Indication Exploration Based on Preclinical Pharmacological Data
Repurposing involves identifying new therapeutic uses for existing or investigational compounds based on their known pharmacological activities. Given Leflutrozole's mechanism as an aromatase inhibitor, preclinical data could potentially inform exploration in other conditions where estrogen levels play a significant role in pathophysiology. Aromatase inhibitors like Letrozole (B1683767) have been explored in preclinical settings for novel indications such as gliomas, based on their mechanism nih.gov. While current preclinical and clinical development for this compound is focused on male hypogonadism and male infertility associated with low testosterone (B1683101) patsnap.com, future preclinical studies could investigate its activity in other disease models where modulation of estrogen synthesis might offer therapeutic benefit.
Development of Advanced In Vitro and In Vivo Models for Deeper Mechanistic Studies
Advanced preclinical models, including sophisticated in vitro systems and more predictive in vivo models, are crucial for elucidating the detailed mechanisms of action of drug candidates and identifying potential new applications. While standard in vitro models such as aromatase-overexpressing cell lines (e.g., MCF-7 or H295R) are used for potency assays , and rodent models are employed in hypogonadism research androgensinhealthanddisease.eu, the development and application of more complex models could provide deeper insights into this compound's effects. Advanced in vitro models aim to bridge the gap between simplistic 2D cell cultures and in vivo studies by mimicking tissue or organ systems lek.com. Future research could involve developing or utilizing organ-on-a-chip models, 3D cell cultures, or co-culture systems that better replicate the physiological environment where aromatase is active or where conditions related to hypogonadism manifest. Similarly, developing or employing more specific or complex in vivo models could help to better understand the systemic and tissue-specific effects of this compound.
Integration of Multi-Omics Data with this compound's Biological Effects in Preclinical Systems
The integration of multi-omics data (such as genomics, transcriptomics, proteomics, and metabolomics) is a powerful approach to gain a comprehensive understanding of the biological effects of a compound and to identify biomarkers or patient subgroups that might respond favorably to treatment nih.govresearchgate.net. While multi-omics analysis is increasingly used in drug discovery and precision medicine nih.govnih.gov, specific details regarding the integration of multi-omics data with this compound's preclinical studies were not found in the available information. Future research could involve applying multi-omics approaches to preclinical models treated with this compound to identify molecular pathways modulated by the compound, understand resistance mechanisms, or discover novel biomarkers of response. This could provide a more holistic view of how this compound interacts with biological systems beyond its primary target, aromatase.
Exploration of Combination Therapies with Other Molecularly Targeted Agents in Preclinical Settings
Combination therapy is a common strategy in various diseases to enhance efficacy, reduce resistance, or lower the required dose of individual agents. Exploring combinations of this compound with other molecularly targeted agents in preclinical settings could reveal synergistic effects or expand its therapeutic utility. While the available information does not detail specific preclinical studies on this compound combination therapies, the potential exists to combine it with agents targeting complementary pathways involved in conditions like hypogonadism or other potential future indications. Methodologies to optimize combination therapies are a subject of research in drug development .
Q & A
Q. What is the established mechanism of action of Leflutrozole as a non-steroidal aromatase inhibitor, and how does it differ structurally and functionally from steroidal inhibitors (e.g., exemestane)?
Methodological Answer: this compound's mechanism involves competitive inhibition of the aromatase enzyme, reducing estrogen synthesis. Structural comparisons can be analyzed via molecular docking studies and crystallographic data, while functional differences are assessed through enzyme activity assays (e.g., radiometric or fluorometric methods) comparing IC₅₀ values across inhibitor classes. Preclinical studies should include control groups using established inhibitors to benchmark efficacy .
Q. Which preclinical models (in vitro/in vivo) are validated for evaluating this compound’s efficacy and safety in endocrine-related pathologies?
Methodological Answer: Common in vitro models include aromatase-overexpressing cell lines (e.g., MCF-7 or H295R cells) for potency assays. In vivo models may involve ovariectomized rodents or non-human primates to simulate estrogen-deficient environments. Ensure models align with target indications (e.g., estrogen-sensitive cancers or osteoporosis) and include endpoints like bone density markers or tumor regression rates. Reproducibility requires adherence to ARRIVE guidelines for animal studies .
Q. How should researchers design initial dose-escalation trials for this compound to establish pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
Methodological Answer: Phase I trials should use adaptive design principles, incorporating staggered cohorts with real-time PK monitoring (e.g., LC-MS for plasma concentration) and PD biomarkers (e.g., serum estrogen levels). Bayesian statistical models can optimize dose selection by balancing efficacy and toxicity thresholds. Cross-species allometric scaling from preclinical data improves initial human dosing predictions .
Advanced Research Questions
Q. What experimental strategies mitigate confounding factors in longitudinal studies assessing this compound’s impact on bone mineral density (BMD) in postmenopausal populations?
Methodological Answer: Stratify participants by baseline BMD, menopause duration, and lifestyle factors (e.g., calcium intake). Use dual-energy X-ray absorptiometry (DXA) with standardized calibration across sites. Mixed-effects models can account for intra-subject variability, while sensitivity analyses validate robustness against unmeasured confounders. Collaborate with biostatisticians to predefine adjustment criteria in the statistical analysis plan .
Q. How can contradictory data between preclinical and clinical trials on this compound’s therapeutic window be reconciled?
Methodological Answer: Conduct translational pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify interspecies differences in drug metabolism or target engagement. Meta-analyses of failed clinical endpoints may reveal underpowered subgroups or biomarker misalignment. Validate preclinical findings using human-derived organoids or microdosing studies with accelerator mass spectrometry (AMS) for trace-level PK analysis .
Q. What methodologies optimize this compound’s combination therapy regimens with antiresorptive agents (e.g., bisphosphonates) for enhanced osteoprotective effects?
Methodological Answer: Use factorial design trials to test synergistic efficacy. Measure bone turnover markers (e.g., CTX, P1NP) and fracture incidence as dual endpoints. Systems biology approaches (e.g., network pharmacology) can identify mechanistic overlaps. Ensure combinatorial PK studies assess drug-drug interactions via cytochrome P450 profiling .
Q. Which statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound’s endocrine modulation studies?
Methodological Answer: Employ Emax models or sigmoidal curve-fitting to quantify efficacy plateaus. Bootstrap resampling evaluates confidence intervals for EC₅₀/ED₅₀ values. For time-dependent responses, mixed-effects repeated measures (MMRM) or generalized estimating equations (GEE) handle missing data robustly. Pre-register analysis pipelines to reduce outcome reporting bias .
Data Reporting and Collaboration
Q. What are the best practices for documenting and sharing this compound-related research data to ensure reproducibility?
Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) for raw data capture and metadata tagging. Deposit datasets in repositories like ClinVar or Zenodo with persistent identifiers. For clinical trials, adhere to CONSORT guidelines and include extended PK/PD data in supplementary materials .
Q. How do academic-industry partnerships (e.g., with ReproNovo SA) influence the translational trajectory of this compound research?
Methodological Answer: Leverage industry resources for high-throughput screening and regulatory-grade toxicology studies. Establish clear intellectual property (IP) agreements to enable open-access publication of non-proprietary data. Use joint steering committees to align preclinical priorities with clinical trial design, ensuring endpoints address both academic and regulatory requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
